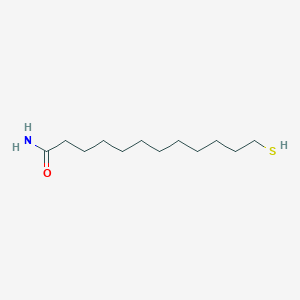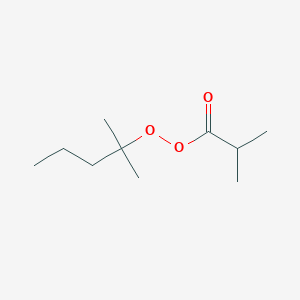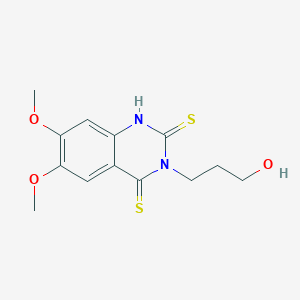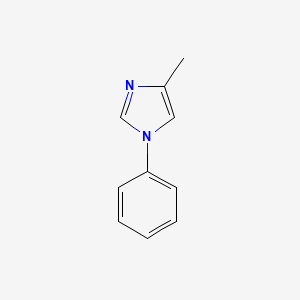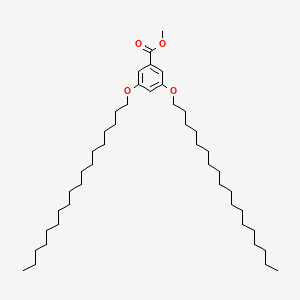![molecular formula C19H17NO3 B14265788 5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole CAS No. 141207-04-7](/img/structure/B14265788.png)
5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with a benzyloxy and methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole typically involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with an appropriate oxazole precursor under specific conditions. One common method involves the use of a Wittig reaction to form the ethenyl linkage, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated oxazole derivatives.
Applications De Recherche Scientifique
5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects . The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,3-oxazole: Similar structure but with a different position of the oxazole ring.
5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-thiazole: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
Uniqueness
5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole is unique due to its specific substitution pattern and the presence of both benzyloxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
141207-04-7 |
|---|---|
Formule moléculaire |
C19H17NO3 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
5-[2-(4-methoxy-3-phenylmethoxyphenyl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C19H17NO3/c1-21-18-10-8-15(7-9-17-11-12-20-23-17)13-19(18)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Clé InChI |
JTSNVTAHWFJHPN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=CC=NO2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
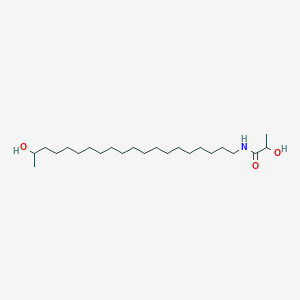
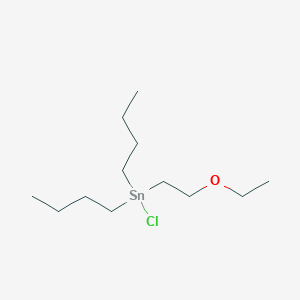
![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
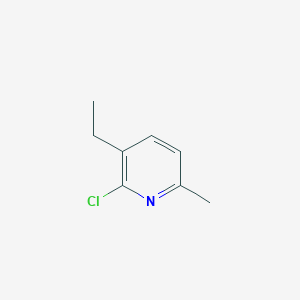
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
